molecular formula C7H7N3S B160934 5-Amino-2-mercaptobenzimidazole CAS No. 2818-66-8

5-Amino-2-mercaptobenzimidazole

Cat. No.: B160934
CAS No.: 2818-66-8
M. Wt: 165.22 g/mol
InChI Key: BXDMTLVCACMNJO-UHFFFAOYSA-N
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Description

5-Amino-2-mercaptobenzimidazole is an organic compound with the molecular formula C7H7N3S. It is a derivative of benzimidazole, featuring both an amino group and a mercapto group attached to the benzimidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-amino-2-mercaptobenzimidazole involves the reduction of 2-mercapto-5-nitrobenzimidazole. This process typically includes dissolving 2-mercapto-5-nitrobenzimidazole in solvents such as methanol, ethanol, dichloromethane, chloroform, or tetrahydrofuran. Zinc powder is then added in batches, followed by the slow addition of concentrated hydrochloric acid until the mixture becomes colorless. The reaction mixture is filtered to remove insoluble materials, and the filtrate is adjusted to a pH of 9-10 using a saturated potassium carbonate solution. The product is then isolated by filtration and drying .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-mercaptobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Zinc powder and hydrochloric acid are commonly used for the reduction of nitro groups.

    Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are often used.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Lacks the amino group, making it less versatile in certain reactions.

    5-Nitro-2-mercaptobenzimidazole: Contains a nitro group instead of an amino group, affecting its reactivity and applications.

    Benzimidazole: The parent compound without any substituents, used as a basic building block in organic synthesis.

Uniqueness

5-Amino-2-mercaptobenzimidazole is unique due to the presence of both amino and mercapto groups, which enhance its reactivity and allow for a broader range of chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .

Properties

IUPAC Name

5-amino-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDMTLVCACMNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062651
Record name 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro-
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Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-66-8
Record name 5-Amino-2-mercaptobenzimidazole
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Record name 6-Amino-2-mercaptobenzimidazole
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Record name 5-Amino-2-mercaptobenzimidazole
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Record name 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro-
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Record name 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro-
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Record name 5-aminobenzimidazole-2-thiol
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Record name 6-AMINO-2-MERCAPTOBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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